- Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates, Organic Letters, 2022, 24(24), 4349-4353

Cas no 932-87-6 ((Bromoethynyl)benzene)

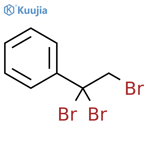

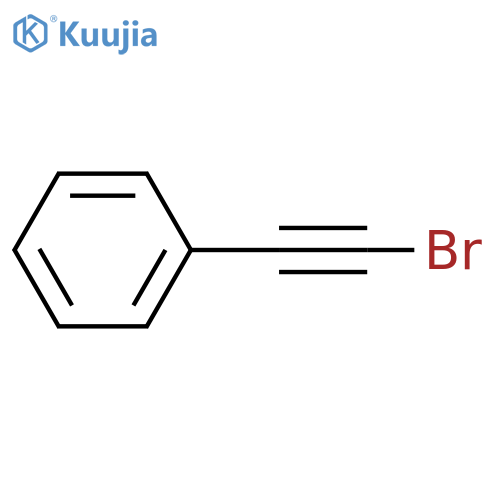

(Bromoethynyl)benzene structure

상품 이름:(Bromoethynyl)benzene

(Bromoethynyl)benzene 화학적 및 물리적 성질

이름 및 식별자

-

- (Bromoethynyl)benzene

- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)

- 1-Bromo-2-phenylacetylene

- 1-Bromo-2-phenylethyne

- 1-Phenyl-2-bromoacetylene

- 2-Bromo-1-phenylacetylene

- 2-Bromo-1-phenylethyne

- 2-Phenylethynyl bromide

- Bromo(phenyl)acetylene

- Bromophenylethyne

- Phenylacetylene bromide

- Phenylbromoacetylene

- Phenylethynyl bromide

- b-Bromo-a-phenylacetylene

- 2-bromoethynylbenzene

- 2-BROMO-ETHYNYL-BENZENE

- Phenylbromoethyne

- beta-Bromo-alpha-phenylacetylene

- Benzene, (bromoethynyl)-

- Bromophenylacetylene

- (2-bromoethynyl)benzene

- BPVHWNVBBDHIQU-UHFFFAOYSA-N

- bromoethynylbenzene

- 2-bromanylethynylbenzene

- 1-bromo-2-phenyl-acetylene

- 5787AC

- ZB1315

- ST2402506

- (Bromoethynyl)benzene, >=95.0% (HPLC

- (2-Bromoethynyl)benzene (ACI)

- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)

- β-Bromo-α-phenylacetylene

- EN300-251747

- SCHEMBL205838

- DTXSID50239328

- DTXCID70161819

- AKOS015917544

- 932-87-6

- (Bromoethynyl)benzene, >=95.0% (HPLC)

- CS-W007004

- A51120

- DB-336169

- AS-56852

- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)

- MFCD00015715

-

- MDL: MFCD00015715

- 인치: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H

- InChIKey: BPVHWNVBBDHIQU-UHFFFAOYSA-N

- 미소: BrC#CC1C=CC=CC=1

계산된 속성

- 정밀분자량: 179.95700

- 동위원소 질량: 179.95746g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 1

- 복잡도: 131

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.6

실험적 성질

- 밀도: 1.51±0.1 g/cm3 (20 ºC 760 Torr),

- 비등점: 96 ºC

- 플래시 포인트: 86.0±17.3 ºC,

- 굴절률: 1.6088 (589.3 nm 24 ºC)

- 용해도: 거의 녹지 않음(0.014g/l)(25ºC),

- PSA: 0.00000

- LogP: 2.39050

- 증기압: 0.2±0.4 mmHg at 25°C

(Bromoethynyl)benzene 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H318-H332

- 경고성 성명: P280-P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 20-41

- 보안 지침: 26-39

-

위험물 표지:

- 저장 조건:−20°C

(Bromoethynyl)benzene 세관 데이터

- 세관 번호:2903999090

- 세관 데이터:

중국 세관 번호:

2903999090개요:

29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

2903999090 방향탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

(Bromoethynyl)benzene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-251747-0.5g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 0.5g |

$131.0 | 2024-06-19 | |

| abcr | AB440100-1 g |

(Bromoethynyl)benzene, 95%; . |

932-87-6 | 95% | 1g |

€397.80 | 2023-07-18 | |

| Chemenu | CM126513-1g |

(bromoethynyl)benzene |

932-87-6 | 95%+ | 1g |

$229 | 2024-07-19 | |

| Alichem | A019088038-1g |

(Bromoethynyl)benzene |

932-87-6 | 95% | 1g |

250.00 USD | 2021-06-17 | |

| Chemenu | CM126513-1g |

(bromoethynyl)benzene |

932-87-6 | 95% | 1g |

$234 | 2021-06-17 | |

| TRC | B623530-50mg |

(Bromoethynyl)benzene |

932-87-6 | 50mg |

$ 160.00 | 2022-06-07 | ||

| Key Organics Ltd | AS-56852-100MG |

(2-bromoethynyl)benzene |

932-87-6 | >95% | 100mg |

£116.54 | 2025-02-08 | |

| Enamine | EN300-251747-0.05g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 0.05g |

$39.0 | 2024-06-19 | |

| Enamine | EN300-251747-1.0g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 1.0g |

$168.0 | 2024-06-19 | |

| Fluorochem | 229806-250mg |

Bromoethynyl)benzene |

932-87-6 | 95% | 250mg |

£86.00 | 2022-02-28 |

(Bromoethynyl)benzene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

참조

- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes, Chemical Communications (Cambridge, 2010, 46(42), 8049-8051

합성회로 3

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 35 °C

참조

- Preparation of (2-bromoethynyl)benzene compounds, China, , ,

합성회로 4

반응 조건

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; rt; 3 h, rt

참조

- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory Insertion, Angewandte Chemie, 2018, 57(10), 2716-2720

합성회로 5

반응 조건

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt

참조

- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines, Organic Letters, 2018, 20(6), 1542-1545

합성회로 6

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride , Potassium carbonate Solvents: Bromotrichloromethane

참조

- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanes, Journal of the Chemical Society, 1992, (17), 1200-1

합성회로 7

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt

참조

- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indoles, New Journal of Chemistry, 2022, 46(28), 13519-13523

합성회로 8

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C

1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C

참조

- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639

합성회로 9

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt

참조

- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts, Organic Chemistry Frontiers, 2019, 6(3), 373-376

합성회로 10

반응 조건

1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ; 5 h, cooled

참조

- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 1 - 2 h, rt

참조

- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type Addition, Organic Letters, 2019, 21(6), 1569-1573

합성회로 12

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ; 2.5 h, rt

참조

- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynes, Journal of Catalysis, 2017, 353, 199-204

합성회로 13

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, 35 °C

참조

- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketones, Organic Chemistry Frontiers, 2021, 8(16), 4387-4391

합성회로 14

반응 조건

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt

참조

- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction, Organic Letters, 2013, 15(10), 2562-2565

합성회로 15

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; rt; 3 h, rt

참조

- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine Oxides, Chinese Journal of Chemistry, 2021, 39(4), 873-878

합성회로 16

반응 조건

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

참조

- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase Inhibitors, ChemMedChem, 2023, 18(9),

합성회로 17

반응 조건

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 7 h, rt

참조

- Photoinduced ynamide structural reshuffling and functionalization, Nature Communications, 2022, 13(1),

합성회로 18

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ; 24 h, rt

참조

- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions, ACS Catalysis, 2011, 1(6), 601-606

합성회로 19

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt

참조

- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes, Organic & Biomolecular Chemistry, 2023, 21(28), 5747-5751

합성회로 20

반응 조건

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

참조

- Transition-metal-free alkynylation of imidazoles with alkynyl bromides, Youji Huaxue, 2014, 34(7), 1352-1357

(Bromoethynyl)benzene Raw materials

(Bromoethynyl)benzene Preparation Products

(Bromoethynyl)benzene 관련 문헌

-

Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894

-

2. Nucleophilic attack on halogeno(phenyl)acetylenes by halide ionsRyuichi Tanaka,Shì-Qín Zhèng,Kenji Kawaguchi,Takehide Tanaka J. Chem. Soc. Perkin Trans. 2 1980 1714

-

Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894

-

Fulin Yang,Jie Zhang,Qiguang Zang,Tanxiao Shen,Juechen Ni,Haoke Zhang,Jing Zhi Sun,Ben Zhong Tang Mater. Chem. Front. 2022 6 368

-

Wei Zhou,Wei Chen,Lei Wang Org. Biomol. Chem. 2012 10 4172

932-87-6 ((Bromoethynyl)benzene) 관련 제품

- 2229477-07-8(2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-ol)

- 130-26-7(Clioquinol)

- 1344970-55-3((2R)-2-amino-4-methylhexanoic acid)

- 10220-22-1(1-(4-Nitrophenyl)pyrrolidine)

- 99733-18-3(1-Boc-1,7-Diaminoheptane)

- 499-14-9(D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl-)

- 1289385-53-0(tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate)

- 2034207-11-7(methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro2.5octane-1-carboxylate)

- 2228868-11-7(1,1-difluoro-3-(2-fluoro-4-nitrophenyl)-2-methylpropan-2-amine)

- 130483-44-2(Benzoic acid, 2-hydroxy-4-(methoxymethoxy)-, methyl ester)

추천 공급업체

Amadis Chemical Company Limited

(CAS:932-87-6)(Bromoethynyl)benzene

순결:99%/99%/99%

재다:1g/5g/25g

가격 ($):198.0/718.0/2513.0